Isopropyl(trimethylsilyl)amine

Descripción general

Descripción

Isopropyl(trimethylsilyl)amine is an organosilicon compound characterized by the presence of an isopropyl group and a trimethylsilyl group attached to a nitrogen atom. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl(trimethylsilyl)amine can be synthesized through the reaction of isopropylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows:

(CH3)2CHNH2+(CH3)3SiCl→(CH3)2CHN[Si(CH3)3

Actividad Biológica

Isopropyl(trimethylsilyl)amine, often abbreviated as ITMSA, is a versatile organosilicon compound with significant applications in organic synthesis and medicinal chemistry. This article aims to explore the biological activity of ITMSA, focusing on its mechanisms, efficacy, and potential therapeutic roles, supported by diverse research findings and case studies.

Chemical Structure and Properties

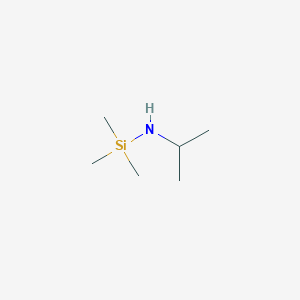

This compound has the following chemical structure:

Physical Properties

- Molecular Weight : 173.34 g/mol

- Boiling Point : Approximately 98 °C

- Solubility : Highly soluble in organic solvents such as THF and toluene .

ITMSA exhibits various biological activities primarily attributed to its role as a nucleophilic amine. Its reactivity allows it to participate in several biochemical processes:

- Nucleophilic Substitution Reactions : ITMSA can act as a nucleophile in reactions with electrophiles, leading to the formation of amines that are crucial in drug development.

- Catalytic Activity : It has been shown to catalyze reactions involving carbonyl compounds, enhancing the synthesis of complex organic molecules .

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

Comparative Efficacy Table

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of ITMSA typically involves the reaction of isopropylamine with trimethylsilyl chloride. This process can yield various derivatives, including sodium isopropyl(trimethylsilyl)amide (NaPTA), which has been noted for its stability and solubility in organic solvents, making it suitable for synthetic applications in organic chemistry .

Applications in Organic Synthesis

3.1. Base in Organic Reactions

ITMSA and its derivatives are employed as strong bases in organic synthesis, particularly in deprotonation reactions. For instance, sodium isopropyl(trimethylsilyl)amide (NaPTA) has been shown to be more reactive than lithium diisopropylamide (LDA), facilitating C–N bond-forming reactions .

3.2. Silylation Reactions

ITMSA is utilized in silylation reactions to protect functional groups such as alcohols and amines. The trimethylsilyl group enhances the volatility of compounds, making them amenable to gas chromatography analysis .

Catalytic Applications

4.1. Enzymatic Reactions

In enzymatic processes, ITMSA has been explored as an amine donor for transaminase-catalyzed reactions, facilitating the production of vicinal amino alcohols like metaraminol. This application highlights its role in pharmaceutical synthesis where chiral centers are crucial .

4.2. Metalation Reactions

The compound's basicity allows it to participate in metalation reactions, which are essential for synthesizing organometallic compounds used in catalysis and materials science .

Case Studies

5.1. Sodium Isopropyl(trimethylsilyl)amide (NaPTA)

Research indicates that NaPTA can be synthesized efficiently and used in various organic transformations, providing yields comparable to traditional bases while offering enhanced stability and solubility .

| Property | NaPTA |

|---|---|

| Solubility | High |

| Reactivity | Kinetically reactive |

| Stability | Stable in THF solutions |

5.2. Enzymatic Metaraminol Production

A study demonstrated the use of ITMSA as a substitute for crude oil-based amines in enzymatic processes, showcasing its potential for sustainable synthesis practices . The integration of liquid-liquid extraction with enzymatic production improved overall yields significantly.

Propiedades

IUPAC Name |

N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-6(2)7-8(3,4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPHIXJPYVFLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505898 | |

| Record name | 1,1,1-Trimethyl-N-(propan-2-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-65-1 | |

| Record name | 1,1,1-Trimethyl-N-(propan-2-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.